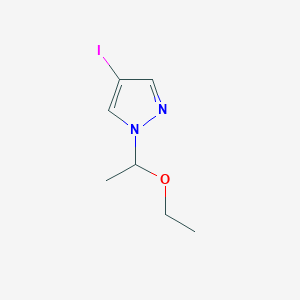

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxyethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWYXNGYUFNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405105 | |

| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575452-22-1 | |

| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of complex pharmaceutical compounds and functional materials. The document outlines the strategic two-step synthetic pathway, beginning with the electrophilic iodination of pyrazole followed by the acid-catalyzed N-H protection using ethyl vinyl ether. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present quantitative data in a clear, accessible format. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis.

Introduction: Strategic Importance

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an iodine atom at the C4 position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions. Therefore, the installation of a stable yet readily cleavable protecting group is crucial.

The 1-(1-ethoxyethyl) group, derived from ethyl vinyl ether, serves as an excellent N-protecting group for pyrazoles. It is stable under neutral and basic conditions but can be easily removed under mild acidic conditions.[2][3] The target compound, this compound, thus combines the reactivity of the C-I bond with the stability of a protected pyrazole ring, making it a highly valuable building block in multi-step organic synthesis.

Recommended Synthetic Pathway

The is most efficiently achieved via a two-step sequence. This approach ensures high regioselectivity and excellent overall yields.

-

Step 1: Electrophilic Iodination. Direct iodination of the pyrazole ring at the electron-rich C4 position to synthesize the 4-iodopyrazole intermediate.

-

Step 2: N-H Protection. Protection of the 4-iodopyrazole N-H bond via an acid-catalyzed reaction with ethyl vinyl ether.

This pathway is generally preferred over the alternative (protection followed by iodination) as the direct iodination of pyrazole is a well-established and high-yielding reaction, and the subsequent protection step is typically clean and efficient.

Caption: Generalized mechanism of electrophilic iodination.

Comparative Iodination Protocols

Several methods are effective for the synthesis of 4-iodopyrazole. The choice of method often depends on factors such as scale, available reagents, and desired environmental impact.

| Method | Iodinating System | Solvent | Typical Yield | Key Advantages |

| A: Green Protocol | I₂ / 30% H₂O₂ | Water | High | Environmentally friendly, simple work-up. [1] |

| B: NIS Protocol | N-Iodosuccinimide (NIS) | Acetonitrile / TFA | Good to High | Mild conditions, effective for less reactive pyrazoles. [1][4] |

| C: CAN Protocol | I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | High | Potent system for a broad range of substrates. [4] |

Detailed Experimental Protocol (Method A)

This protocol is adapted from a highly efficient and environmentally benign procedure. [1] Materials:

-

Pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 - 1.0 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 eq)

-

Water (H₂O)

-

Ethyl Acetate

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add pyrazole (1.0 eq) and water. Stir to form a suspension.

-

Add iodine (I₂) (0.5 eq) to the suspension.

-

Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the stirred mixture at room temperature.

-

Stir the reaction vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodopyrazole, which can be purified further by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound

Mechanistic Insight: Acetal Formation

The protection of the pyrazole N-H is achieved through an acid-catalyzed addition of the nitrogen nucleophile to ethyl vinyl ether. The reaction is initiated by the protonation of the ethyl vinyl ether, which generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the N1 atom of 4-iodopyrazole. Subsequent deprotonation yields the final N-protected product, which is a stable acetal.

Caption: Acid-catalyzed protection of pyrazole with ethyl vinyl ether.

Detailed Experimental Protocol

This robust protocol provides the target compound in excellent yield. [3][5] Materials:

-

4-Iodo-1H-pyrazole (1.0 eq)

-

Ethyl vinyl ether (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or Benzene

-

Acid catalyst (e.g., trifluoroacetic acid (TFA) or concentrated HCl, catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add ethyl vinyl ether (1.5 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 1-2 drops) to the mixture. A slight exotherm may be observed. [5]4. Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC.

-

Once the reaction is complete, quench the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the solvent and excess ethyl vinyl ether.

-

The resulting crude product, this compound, is often of high purity (>90%). [5]If required, it can be further purified by vacuum distillation. [5]

Reagent Molar Eq. Purpose 4-Iodo-1H-pyrazole 1.0 Starting Material Ethyl vinyl ether 1.5 Protecting Agent TFA (catalytic) ~0.01 Acid Catalyst | Dichloromethane | - | Solvent |

Expected Yield: 93-95%. [3][5]

Analytical Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group on the acetal (a doublet), the methine proton of the acetal (a quartet), and the two pyrazole ring protons (two singlets). [6]* ¹³C NMR: The carbon spectrum will confirm the presence of all 7 unique carbon atoms in the molecule. The C4 carbon attached to iodine will be significantly shifted. [5]* Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (266.08 g/mol ). [5][7]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It is also very toxic to aquatic life. [8]Handle with care and avoid creating dust.

-

Pyrazole Derivatives: Iodopyrazoles are irritants. Avoid contact with skin, eyes, and clothing. [9][10]* Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated area.

-

Ethyl Vinyl Ether: Highly flammable liquid and vapor. Keep away from ignition sources.

References

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Retrieved from [Link]

- Vasilevsky, S. F., Klyatskaya, S. V., Tretyakov, E. V., & Elguero, J. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. HETEROCYCLES, 60(4), 879-886.

- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

- Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(16), 6726-6742.

-

PubMed. (2011). Synthesis of pyrazoles via electrophilic cyclization. Retrieved from [Link]

-

Crossref. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Retrieved from [Link]

-

Arkivoc. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

PMC - NIH. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

-

ResearchGate. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from [Link]

-

Beilstein Journals. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

-

Journal of the American Chemical Society. (1967). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

PMC - NIH. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2007). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Retrieved from [Link]

-

SciSpace. (2003). Ethyl vinyl ether: An agent for protection of the pyrazole NH-fragment. A convenient method for the preparation of N-unsubstituted 4-alkynylpyrazoles. Retrieved from [Link]

-

PMC - NIH. (2014). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

MDPI. (2023). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole chemical properties

An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established chemical principles and field-proven methodologies.

Introduction: A Strategically Designed Intermediate

This compound is a strategically designed synthetic intermediate that combines two key features for chemical synthesis: a reactive carbon-iodine bond and a protecting group on the pyrazole nitrogen. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4]

The utility of this specific molecule is threefold:

-

The Pyrazole Core: Provides a rigid, aromatic scaffold known to interact with various biological targets.[3]

-

The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[5]

-

The 1-(1-Ethoxyethyl) Group: This acetal serves as an acid-labile protecting group for the pyrazole N-H. It prevents interference from the acidic proton during base-mediated reactions and can be easily removed under mild acidic conditions to yield the free N-H pyrazole, which is often crucial for biological activity or further functionalization.[6][7]

Physicochemical and Spectral Properties

A clear understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory.

Core Physical Data

| Property | Value | Source(s) |

| CAS Number | 575452-22-1 | [8][9][10] |

| Molecular Formula | C₇H₁₁IN₂O | [8][9][10] |

| Molecular Weight | 266.08 g/mol | [8] |

| Appearance | White to pale yellow oil or solid | [1][6] |

| Boiling Point | 70-76 °C at 0.5-2.2 mbar | [6][11] |

| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | [1] |

| Storage | 2-8°C, sealed in dry conditions, protected from light | [9][12] |

Spectral Characterization

While a dedicated public spectrum for this exact compound is sparse, its NMR data can be reliably predicted based on its constituent parts and published data for analogous structures.[6][13][14]

-

¹H NMR:

-

Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm) corresponding to the protons at the C3 and C5 positions.

-

Ethoxyethyl Protons: A quartet for the N-CH (~5.5 ppm), a quartet for the O-CH₂ (~3.5 ppm), a doublet for the CH-CH₃ (~1.5 ppm), and a triplet for the O-CH₂-CH₃ (~1.2 ppm) are characteristic of the protecting group.

-

-

¹³C NMR:

Synthesis, Handling, and Stability

Synthesis Pathway

The preparation of this compound is typically a two-step process starting from the parent 4-iodo-1H-pyrazole. The ethoxyethyl group is introduced by reacting the N-H of the pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid.[6][7]

Caption: Synthesis of the title compound via N-protection.

Experimental Protocol: N-Protection of 4-Iodo-1H-pyrazole

Causality: This protocol utilizes ethyl vinyl ether as an electrophile. The reaction is acid-catalyzed, which protonates the vinyl ether, making it more susceptible to nucleophilic attack by the pyrazole nitrogen. Dichloromethane (CH₂Cl₂) is a common inert solvent for this transformation.

-

Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add ethyl vinyl ether (1.5-2.0 equiv) to the solution.

-

Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a drop of concentrated HCl.[7]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a clear oil.[6]

Safety, Storage, and Stability

-

Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and handling should occur in a well-ventilated fume hood.[15]

-

Storage: It is recommended to store the compound at 2-8°C, sealed tightly in a dry environment and protected from light.[9][12]

-

Stability: Aryl iodides can be sensitive to light and heat, which can cause deiodination—the cleavage of the C-I bond to release elemental iodine, often observed as a yellow or brown discoloration.[16] Using high-purity solvents and storing solutions in amber vials can mitigate this degradation.[16][17]

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in its dual functionality: the highly reactive C-I bond and the easily removable N-protecting group.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. calpaclab.com [calpaclab.com]

- 11. alfa-industry.com [alfa-industry.com]

- 12. lab-chemicals.com [lab-chemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. aksci.com [aksci.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole CAS number 575452-22-1

An In-depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction: A Strategic Intermediate in Modern Synthesis

This compound, identified by CAS Number 575452-22-1, is a pivotal heterocyclic building block for researchers in medicinal chemistry and organic synthesis. Its structure is a deliberate convergence of three key chemical motifs: a pyrazole core, a strategically placed iodine atom, and a labile N-H protecting group. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The true synthetic value of this compound lies in the interplay between the iodine at the C4-position and the 1-(1-ethoxyethyl) (EE) protecting group. The carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.[1][2][4] The EE group masks the otherwise reactive N-H proton of the pyrazole ring, preventing undesired side reactions and directing reactivity to the C4-position. Its facile removal under mild acidic conditions makes it an ideal choice for multi-step synthetic campaigns.[5][6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization.

PART 1: Physicochemical and Safety Data

A clear understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.

Physicochemical Properties

The quantitative data for this compound is summarized below, based on predicted and available supplier data.

| Property | Value | Source(s) |

| CAS Number | 575452-22-1 | [8][9][10][11] |

| Molecular Formula | C₇H₁₁IN₂O | [10][12] |

| Molecular Weight | 266.08 g/mol | [10][12] |

| Boiling Point | 74-76 °C (at 0.5 Torr) | [9][13] |

| Density | ~1.72 g/cm³ (Predicted) | [9] |

| pKa | -0.19 ± 0.10 (Predicted) | [9] |

| Appearance | Colorless oil to off-white solid | [2][13] |

| Storage Condition | 2-8°C, Protect from light | [9][14] |

Safety & Handling

As a halogenated organic compound, appropriate safety measures are required.

-

Signal Word: Warning[10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust two-step process starting from pyrazole itself. The logic behind this sequence is to first install the versatile iodo handle and then protect the nucleophilic N-H to enable selective downstream functionalization.

Workflow for Synthesis

Caption: Two-step synthesis of the title compound.

Step 1: Electrophilic Iodination of Pyrazole

The foundational step is the regioselective iodination of the pyrazole ring. The electronic properties of the pyrazole heterocycle render the C4 position the most susceptible to electrophilic attack, ensuring high regioselectivity for this transformation.[1]

While various iodinating systems exist, the use of N-Iodosuccinimide (NIS) or molecular iodine (I₂) with an oxidant like hydrogen peroxide (H₂O₂) are common.[1][15]

-

I₂/H₂O₂: This system is considered a "green" method, often using water as a solvent, which is cost-effective and environmentally benign. The H₂O₂ acts to oxidize I⁻ back to the electrophilic I₂, making the process efficient.[15]

-

NIS: N-Iodosuccinimide is a mild and highly effective source of electrophilic iodine. It is particularly useful for less reactive pyrazole substrates and can be activated with a catalytic amount of acid, such as trifluoroacetic acid (TFA).[15]

This protocol is adapted from established procedures for pyrazole iodination.[15]

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent like acetonitrile or glacial acetic acid (approx. 0.5 M), add N-Iodosuccinimide (1.1–1.5 eq).

-

Initiation: If the pyrazole is electron-deficient, add a catalytic amount of trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature or heat to 80 °C for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with a solvent like dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS/I₂, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodopyrazole can be purified by column chromatography or recrystallization if necessary.

Step 2: N-H Protection with Ethyl Vinyl Ether

With 4-iodopyrazole in hand, the next step is to protect the N-H group. The ethoxyethyl (EE) group is ideal as it is introduced under mild acidic conditions and is stable to many reaction conditions (e.g., organometallics, basic media) but can be easily removed when desired.[6][7]

The reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the electron-rich double bond of ethyl vinyl ether.

Caption: Acid-catalyzed protection of 4-iodopyrazole.

This protocol is based on the method described by Vasilevsky et al.[5]

-

Reaction Setup: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a non-protic solvent such as benzene or dichloromethane.

-

Reagent Addition: Add ethyl vinyl ether (1.5-2.0 eq).

-

Catalysis: Add a catalytic amount (a few drops) of a strong acid, such as concentrated HCl or trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature (or slightly warm to 30-40 °C) for 1-3 hours. Monitor the reaction to completion by TLC.

-

Work-up: Once complete, quench the reaction by adding a mild base, such as a few drops of triethylamine or by washing with a saturated aqueous solution of NaHCO₃.

-

Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, this compound, is often obtained in high purity (typically >95%) and can be used directly or purified by vacuum distillation.[5][13]

PART 3: Applications in Cross-Coupling Reactions

The primary utility of this compound is as a substrate in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

This is arguably the most common application, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles, which are prevalent structures in kinase inhibitors and other pharmaceuticals.[2][4][16]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

This is a general protocol adaptable from literature procedures.[4][16]

-

Reaction Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (or boronate ester, 1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 4-18 hours is typical. For microwave-assisted synthesis, 100-140 °C for 10-30 minutes can be sufficient.[4][17]

-

Work-up: After cooling, dilute the mixture with ethyl acetate or DCM, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

This reaction couples the iodopyrazole with terminal alkynes, yielding 4-alkynylpyrazoles. These products are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[5][6]

This protocol is adapted from the work of Vasilevsky et al.[5]

-

Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., benzene or THF/Et₂NH), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Base: A base, typically an amine like triethylamine (Et₃N) or diethylamine (Et₂NH), is required and can often be used as a co-solvent.

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (60-70 °C) until TLC indicates completion.

-

Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and take up the residue in an organic solvent. Wash with aqueous NH₄Cl and brine.

-

Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting 4-alkynylpyrazole derivative by column chromatography.

PART 4: Deprotection to Unveil the N-H Pyrazole

The final step in many synthetic sequences is the removal of the EE protecting group to yield the N-unsubstituted pyrazole. The N-H moiety is often crucial for biological activity, as it can act as a hydrogen bond donor, interacting with protein targets.[5][18]

Deprotection Mechanism and Protocol

Deprotection is a straightforward acid-catalyzed hydrolysis, effectively reversing the protection step.

This protocol is adapted from established methods.[5][7]

-

Reaction Setup: Dissolve the 1-(1-ethoxyethyl)-protected pyrazole derivative in a protic solvent like ethanol or a mixture such as chloroform/water.

-

Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, TFA, or an acidic resin).

-

Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC.

-

Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the N-H pyrazole by recrystallization or column chromatography.

Conclusion

This compound stands out as a masterfully designed synthetic intermediate. It provides a stable, yet highly reactive platform for the construction of complex, functionalized pyrazole derivatives. The strategic placement of the iodo group enables a vast array of powerful cross-coupling reactions, while the readily cleavable ethoxyethyl protecting group ensures that the core pyrazole N-H can be revealed at the desired stage. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this compound is a key step toward the efficient creation of novel molecular entities with therapeutic potential.

References

- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Deriv

- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. ()

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH. ()

- Synthesis of 4-iodopyrazoles: A Brief Review - ResearchG

- This compound | 575452-22-1 - ChemicalBook. ()

- ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES - HETEROCYCLES, Vol. 60, No. 4, 2003. ()

- CAS 575452-22-1|this compound - Henan Alfa Chemical Co., Ltd. ()

- Electrosynthesis of 4-iodopyrazole and its derivatives - ResearchG

- 575452-22-1[this compound] - Acmec Biochemical. ()

- This compound - LabSolutions | Lab Chemicals & Equipment. ()

- Ethyl vinyl ether: An agent for protection of the pyrazole NH-fragment. A convenient method for the preparation of N-unsubstituted 4-alkynylpyrazoles (2003) | José Elguero - SciSpace. ()

- CAS No. 575452-22-1 | Chemsrc. ()

- Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. ()

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. ()

- Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles - Crossref. ()

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. ()

- This compound - PubChem - NIH. ()

- 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - Chemicalbook. ()

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. ()

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. ()

- Pyrazole synthesis - Organic Chemistry Portal. ()

- heck-mizoroki reaction of 4-iodo-1h-pyrazoles - HETEROCYCLES, Vol. 83, No. 4, 2011. ()

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. ()

- 1-Ethyl-4-iodo-1H-pyrazol-3-amine - Benchchem. ()

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. ()

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry. ()

- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. ()

- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents - Benchchem. ()

- 1-(1-Ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)

- 1639858-85-7|this compound-5-carbaldehyde - BLDpharm. ()

- 1-(1-ethoxyethyl)-1h-pyrazole (C7H12N2O) - PubChemLite. ()

- This compound, 97% - Lab-Chemicals.Com. ()

- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 575452-22-1 [chemicalbook.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. 575452-22-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 11. CAS No. 575452-22-1 | Chemsrc [chemsrc.com]

- 12. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. labsolu.ca [labsolu.ca]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of a reactive iodine atom on the pyrazole core, combined with a stable yet readily removable N-1 protecting group, makes this compound an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This document details the synthesis and purification of this compound, provides an in-depth analysis of its spectroscopic and physicochemical properties, and explores its extensive applications in drug discovery, particularly in the development of kinase and phosphodiesterase inhibitors. Experimental protocols, data interpretation, and key mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of 4-Iodopyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The introduction of an iodine atom at the C-4 position of the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile handle for a variety of cross-coupling reactions.[1] This allows for the late-stage functionalization of the pyrazole core, a crucial strategy in the optimization of lead compounds during the drug discovery process.[1]

The N-H proton of the pyrazole ring can interfere with certain organometallic reactions. Therefore, protection of the pyrazole nitrogen is often a necessary step in multi-step syntheses. The 1-(1-ethoxyethyl) (EE) group is an ideal choice for this purpose as it is stable under many reaction conditions and can be easily removed under mild acidic conditions.[5][6] this compound thus emerges as a highly valuable and versatile intermediate, offering both a reactive site for carbon-carbon and carbon-heteroatom bond formation and a protected nitrogen that can be deprotected when needed.

This guide will provide a detailed exploration of the synthesis, properties, and applications of this key building block, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthesis and Purification

The synthesis of this compound is a straightforward and high-yielding procedure involving the protection of the commercially available 4-iodo-1H-pyrazole.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-protection of pyrazoles.[5]

Materials:

-

4-Iodo-1H-pyrazole

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane (DCM), add ethyl vinyl ether (1.5 eq).

-

Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (TFA) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product is purified by distillation to afford this compound as a colorless oil (yields up to 93%).[5]

Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁IN₂O | [7] |

| Molecular Weight | 266.08 g/mol | [7] |

| Appearance | Colorless to pale yellow oil | [5] |

| Boiling Point | 70 °C @ 2.2 mbar | [5] |

| CAS Number | 575452-22-1 | [7] |

Spectroscopic Data

¹H NMR (predicted):

-

Pyrazole ring protons (H-3, H-5): Two singlets are expected in the aromatic region (δ 7.5-8.0 ppm). The H-5 proton is typically downfield compared to the H-3 proton due to the influence of the adjacent N-ethoxyethyl group.

-

Ethoxyethyl group:

-

CH-N: A quartet (q) around δ 5.5-6.0 ppm, coupled to the methyl group.

-

CH₂-O: A quartet (q) around δ 3.5-3.8 ppm, coupled to the ethyl's methyl group.

-

CH₃ (on acetal): A doublet (d) around δ 1.5-1.8 ppm, coupled to the CH-N proton.

-

CH₃ (on ethyl): A triplet (t) around δ 1.1-1.3 ppm, coupled to the O-CH₂ group.

-

¹³C NMR (predicted):

-

Pyrazole ring carbons:

-

C-4 (bearing iodine): A significantly downfield signal is expected, though often broad and of lower intensity, typically in the range of δ 90-100 ppm.

-

C-3 and C-5: Signals in the aromatic region (δ 130-145 ppm).

-

-

Ethoxyethyl group carbons:

-

CH-N: δ ~90-95 ppm.

-

CH₂-O: δ ~60-65 ppm.

-

CH₃ (on acetal): δ ~20-25 ppm.

-

CH₃ (on ethyl): δ ~15 ppm.

-

Mass Spectrometry (MS):

-

The high-resolution mass spectrum (HRMS) should show a prominent peak for the sodium adduct [M+Na]⁺ at m/z 288.9808, which has been experimentally verified.[5]

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3100-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrazole ring): ~1500-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of the carbon-iodine bond and the lability of the ethoxyethyl protecting group.

Reactions at the C-4 Position

The C-I bond is a prime site for the introduction of molecular diversity through various cross-coupling reactions.[1]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups at the C-4 position.[1]

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a palladium/copper system, provides access to 4-alkynylpyrazoles, which are valuable intermediates for further transformations.[1][5]

Heck Coupling: This reaction with alkenes enables the formation of 4-alkenylpyrazoles.[1]

Grignard Reagent Formation: The C-I bond can be converted into a Grignard reagent by treatment with magnesium metal or through an iodine-magnesium exchange with an alkylmagnesium bromide. This nucleophilic pyrazole species can then react with various electrophiles.[5]

Deprotection of the Ethoxyethyl Group

The ethoxyethyl protecting group can be readily removed under mild acidic conditions to regenerate the N-H pyrazole.[5][6]

Deprotection Protocol:

-

Dissolve the N-protected pyrazole in a protic solvent such as ethanol or methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TFA).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the N-unsubstituted pyrazole as needed.

Applications in Drug Discovery

The 4-substituted pyrazole motif is a cornerstone in the design of numerous therapeutic agents. This compound serves as a key starting material for the synthesis of various classes of biologically active molecules.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.[1][2] The ability to introduce diverse substituents at the C-4 position via cross-coupling reactions is crucial for tuning the potency and selectivity of these inhibitors.

Caption: General workflow for the synthesis of kinase inhibitors.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, and their inhibition is a therapeutic strategy for various diseases, including inflammatory conditions and cardiovascular disorders. 4-Alkynyl pyrazoles, synthesized from 4-iodopyrazoles via Sonogashira coupling, have been identified as a novel class of PDE4 inhibitors.[1]

Stability and Handling

This compound is a relatively stable compound. However, like many aryl iodides, it can be sensitive to light and heat, which may cause de-iodination, leading to a yellow or brown discoloration due to the formation of elemental iodine.[10]

Storage and Handling Recommendations:

-

Store in a cool, dark place, preferably refrigerated (2-8 °C).[11]

-

Protect from light by using amber-colored vials or by wrapping containers with aluminum foil.[10]

-

For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[10]

-

Use high-purity solvents for preparing solutions to avoid impurities that could promote degradation.[10]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the field of drug discovery. Its straightforward, high-yielding synthesis, combined with the predictable reactivity of the C-I bond and the convenient removal of the ethoxyethyl protecting group, makes it an ideal building block for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering researchers the foundational knowledge to effectively incorporate this powerful tool into their synthetic strategies for the development of novel therapeutics.

References

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [URL: https://www.researchgate.net/publication/228495404_Synthesis_of_4-iodopyrazoles_A_Brief_Review]

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9WZpWLkW5CEgn89okHYgNClwGbemgwHTQX-AyGfP5QWH-qqZ4miMsmb2MFdLmAZJAj8ak-xIBCvl3I0GMisZ-a2eYsAnFVhFT0schtBUn0jTFLqYUEd0HSUtjgO9ReEB_i_VzpwgUdrrtP9KaR8ccfr7WT0XoSZfWCDfh6ZkUxmsA0y64XQ_mpCVH5Og7GE2tI-TbxBSp25o_m2RmfcoEQpSB9GAA7lmsUFNPG9-B_SEX6gltS9pr80CaBAPoPQ==]

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [URL: https://www.

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022830/]

- This compound. LabSolutions. [URL: https://www.labsolutions.ca/1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-p268846.html]

- 1-(1-Ethoxyethyl)-1H-pyrazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/28791-95-9.html]

- ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/10129/60/4/879]

- Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [URL: https://www.researchgate.

- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [URL: https://www.researchgate.net/publication/281142502_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4640409]

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [URL: https://www.mdpi.com/2624-8549/5/3/48]

- 1639858-85-7|this compound-5-carbaldehyde. BLDpharm. [URL: https://www.bldpharm.com/products/1639858-85-7.html]

- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCW4ELWVg9R-NFnOdKROzZO25hOO1w1K5H-kS4P7Sr9ySANgIvKVB2nINaTjiak6vTbn-0xk5eafq0z7uNoxEJxj6s2feF5cZKg3MWbEy3hQ54b-01XYumW5o447Er9pTi3Fk4DfiKQJgA8Sb3ZHCDQRvhX-Xt29iteWDEFmuzkm-Tam_s3vq-3aUBeXRCrhTThUn4lvujZghfJdwEwe1dWYRLCkZ8rTuOKR9rD-wa]

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [URL: https://www.

- Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/244766327_Ethyl_Vinyl_Ether_-_An_Agent_for_Protection_of_the_Pyrazole_NH-Fragment_A_Convenient_Method_for_the_Preparation_of_N-Unsubstituted_4-Alkynylpyrazoles]

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectral-characteristics-of-1H-pyrazole-Tabela-1-Charakterystyka_tbl1_279188099]

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/10/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]

- 5 Combination of 1H and 13C NMR Spectroscopy. [URL: https://www.organic-chemistry.org/books/nmr/03-nmr-1d-13c-05.htm]

- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Green-protection-of-pyrazole%2C-thermal-and-of-and-Ahmed-Mezei/7556094396e949d215b2e04e902b48a044390b3b]

- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01389e]

- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [URL: https://www.researchgate.net/figure/Coupling-of-ethyl-1H-pyrazole-4-carboxylate-1-with-3-functionalized-N-Boc-azetidines_fig1_359334005]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]

- 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [URL: https://www.chemicalbook.

- Ethyl 4-iodo-1H-pyrazole-5-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f7e72]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Molecular Weight of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Understanding the precise molecular weight is fundamental for accurate compound characterization, reaction stoichiometry, and analytical method development.

Section 1: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to determine the molecular formula of this compound.

1.1 Molecular Formula

The molecular formula for this compound is C₇H₁₁IN₂O [1][2].

This formula indicates that each molecule of the compound contains:

-

7 Carbon (C) atoms

-

11 Hydrogen (H) atoms

-

1 Iodine (I) atom

-

2 Nitrogen (N) atoms

-

1 Oxygen (O) atom

1.2 Atomic Weights of Constituent Elements

To calculate the molecular weight, the standard atomic weights of each element are required. These values are based on the isotopic abundances of the elements found in nature.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[3][4][5][6][7] |

| Hydrogen | H | ~1.008[8][9][10][11][12] |

| Iodine | I | ~126.904[13][14][15][16][17] |

| Nitrogen | N | ~14.007[18][19][20][21][22] |

| Oxygen | O | ~15.999[23][24][25][26][27] |

1.3 Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Carbon: 7 atoms * 12.011 g/mol = 84.077 g/mol

-

Hydrogen: 11 atoms * 1.008 g/mol = 11.088 g/mol

-

Iodine: 1 atom * 126.904 g/mol = 126.904 g/mol

-

Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

-

Oxygen: 1 atom * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 84.077 + 11.088 + 126.904 + 28.014 + 15.999 = 266.082 g/mol

This calculated value is consistent with publicly available chemical databases, which report the molecular weight as approximately 266.08 g/mol [1][2][28].

Section 2: Experimental Verification of Molecular Weight

While the theoretical calculation provides a precise value, experimental verification is a critical step in compound characterization to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

2.1 Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In this process, the sample is first vaporized and then ionized. The resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio. A detector then records the abundance of each ion. For molecular weight determination, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize fragmentation of the parent molecule.

2.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a general procedure for the determination of the molecular weight of this compound using ESI-HRMS.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

High-resolution mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their m/z ratio.

-

Data Acquisition: The detector records the intensity of the ions at each m/z value, generating a mass spectrum. The most abundant peak corresponding to the protonated molecule is used to determine the experimental molecular weight.

2.3 Data Interpretation

The high-resolution mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The experimentally determined monoisotopic mass of this ion is then used to calculate the molecular weight of the neutral molecule by subtracting the mass of a proton. The result should be compared to the theoretical monoisotopic mass for confirmation.

Section 3: Significance in Research and Drug Development

An accurate molecular weight is a critical parameter in several aspects of the research and development process:

-

Compound Identification and Purity Assessment: Confirms the identity of a synthesized compound and helps to assess its purity.

-

Stoichiometric Calculations: Essential for accurately calculating the molar quantities of reactants and products in chemical reactions.

-

Pharmacokinetic and Pharmacodynamic Studies: The molecular weight influences properties such as solubility, membrane permeability, and bioavailability, which are crucial in drug development.

-

Regulatory Submissions: Precise molecular characterization is a requirement for regulatory submissions to agencies such as the FDA.

Visualizations

Workflow for Experimental Molecular Weight Determination

Caption: Workflow for the experimental determination of molecular weight using ESI-HRMS.

References

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Iodine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4640409, this compound. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

-

Quora. How heavy is one atom of carbon?. [Link]

-

Quora. How heavy is one atom of hydrogen?. [Link]

-

Isotopes Matter. Atomic Weight Calculator. [Link]

-

Filo. What is the atomic number of iodine?. [Link]

-

Molar Mass Calculator. Carbon (C) molar mass. [Link]

-

Chemistry For Everyone. What Is The Atomic Weight Of Nitrogen?. [Link]

-

Chemistry For Everyone. What Is The Atomic Weight Of Oxygen?. [Link]

-

nglos324. oxygen. [Link]

-

Wikipedia. Nitrogen. [Link]

-

Wikipedia. Oxygen. [Link]

-

Wikipedia. Hydrogen. [Link]

-

askIITians. How many grams does a hydrogen atom weigh?. [Link]

-

Royal Society of Chemistry. Nitrogen. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

Sciencemadness Discussion Board. atomic weight of iodine. [Link]

-

LabSolutions. This compound. [Link]

-

Royal Society of Chemistry. Iodine. [Link]

-

Chemistry For Everyone. What Is The Atomic Weight Of Hydrogen?. [Link]

-

National Center for Biotechnology Information. PubChem Element Summary for CID 24956, Iodine. [Link]

-

Chemistry For Everyone. What Is The Atomic Weight Of Carbon?. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

-

Unknown Source. N NITROGEN. [Link]

-

National Institute of Standards and Technology. Oxygen, atomic. [Link]

Sources

- 1. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. quora.com [quora.com]

- 4. Isotopes Matter [isotopesmatter.com]

- 5. webqc.org [webqc.org]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. How many grams does a hydrogen atom weigh? - askIITians [askiitians.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. What is the atomic number of iodine? | Filo [askfilo.com]

- 15. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. youtube.com [youtube.com]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 23. m.youtube.com [m.youtube.com]

- 24. princeton.edu [princeton.edu]

- 25. Oxygen - Wikipedia [en.wikipedia.org]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 27. Oxygen, atomic [webbook.nist.gov]

- 28. labsolu.ca [labsolu.ca]

physical properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction

This compound is a substituted pyrazole that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic placement of an iodine atom at the 4-position and an acid-labile ethoxyethyl protecting group at the N1 position makes this compound a highly versatile and valuable intermediate for synthetic chemists.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, handling, and application in the synthesis of complex molecular architectures.

Section 1: Chemical Identity and Structure

The unique reactivity and utility of this compound are directly linked to its specific chemical structure. The ethoxyethyl group serves as a protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions. The iodo-substituent at the C4 position is the primary reactive handle for introducing molecular diversity.

Caption: 2D Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its practical application, influencing decisions regarding reaction setup, purification, and storage. The data below has been compiled from various chemical suppliers and peer-reviewed literature.

| Property | Value | Source(s) |

| Molecular Weight | 266.08 g/mol | PubChem[4] |

| Appearance | White oil | Arkivoc[6] |

| Boiling Point | 70 °C @ 2.2 mbar74-76 °C @ 0.5 Torr | Arkivoc[6], Alfa Chemical[5] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | Alfa Chemical[5] |

| pKa (Predicted) | -0.19 ± 0.10 | Alfa Chemical[5] |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, DMSO, DMF) | General observation |

| Sensitivity | Light sensitive | LabSolutions[7] |

The compound's high boiling point, even under reduced pressure, is indicative of its relatively high molecular weight and polarity. This property makes vacuum distillation an effective method for purification on a laboratory scale.[6]

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.

Mass Spectrometry

Mass spectrometry data aligns with the compound's molecular formula, and fragmentation patterns provide structural confirmation. The ethoxyethyl group is a prominent fragment.

-

High-Resolution MS (ES): Calculated for [M+Na]⁺ C₇H₁₁IN₂NaO: 288.9808; found 288.9809.[6]

-

MS (m/z, %): 266 (M⁺, 7%), 222 (41%), 207 (14%), 193 (11%), 95 (26%), 73 (56%), 45 (100%).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 131.2, 114.9, 96.3, 86.9, 63.6, 21.6, 15.2.[6]

Causality of Chemical Shifts:

-

The signals at 131.2 and 114.9 ppm correspond to the C3 and C5 carbons of the pyrazole ring, respectively.

-

The signal at 96.3 ppm is attributed to the C4 carbon, which is directly attached to the iodine atom. The "heavy atom effect" of iodine typically shields the attached carbon, but electronic effects in the aromatic system result in this downfield shift.

-

The signal at 86.9 ppm corresponds to the chiral methine carbon of the ethoxyethyl group (N-CH-CH₃).

-

The remaining signals at 63.6 , 21.6 , and 15.2 ppm are assigned to the ethoxy group's methylene carbon (-O-CH₂-), the methine group's methyl carbon, and the ethoxy group's terminal methyl carbon, respectively.

Section 4: Synthesis and Purification Protocol

The most common and efficient synthesis involves the protection of the commercially available 4-iodo-1H-pyrazole. The use of ethyl vinyl ether provides a straightforward route to install the acid-labile ethoxyethyl protecting group.

Expertise-Driven Rationale

The choice of trifluoroacetic acid (TFA) as a catalyst is critical; it is a strong acid that protonates the ethyl vinyl ether, generating a reactive electrophile that is readily attacked by the pyrazole nitrogen. The reaction is performed in a non-protic solvent like dichloromethane (CH₂Cl₂) to prevent side reactions. This N-protection strategy is essential as the unprotected N-H of the pyrazole is acidic and can interfere with many subsequent reactions, such as metal-halogen exchange or cross-coupling.

Step-by-Step Synthesis Protocol

This protocol is adapted from a peer-reviewed publication.[6]

-

Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane (CH₂Cl₂), add ethyl vinyl ether (1.5 equivalents).

-

Catalysis: Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product (a white oil) by vacuum distillation (e.g., 70 °C at 2.2 mbar) to yield the pure this compound.[6]

Caption: Workflow for the Synthesis of this compound.

Section 5: Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a pivotal intermediate. Its value lies in the C-I bond, which is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:

-

Metal-Halogen Exchange: The compound can be readily converted into a Grignard reagent or an organolithium species. This nucleophilic pyrazole can then be used to react with various electrophiles, such as aldehydes, to form new functional groups.[6][8]

-

Transition Metal-Catalyzed Cross-Coupling: The C-I bond is highly reactive in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the efficient introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid generation of compound libraries for high-throughput screening.[1]

-

Intermediate for APIs: It serves as a key intermediate in the synthesis of complex drugs. For instance, it is used to create the pyrazole-boronic acid pinacol ester, a crucial component in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[9][10]

Caption: Logical flow of the compound's application as a synthetic intermediate.

Section 6: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C, and it should be protected from light.[5][7][11]

-

Safety Information:

-

Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Conclusion

This compound is a cornerstone intermediate for medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility offered by its C-I bond make it an indispensable tool. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in the complex, multi-step syntheses that drive modern drug discovery and development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4640409, this compound. PubChem. [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS 575452-22-1|this compound. Alfa Chemical. [Link]

-

Jordis, U., et al. (2008). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc, 2008(xvi), 249-266. [Link]

-

LabSolutions (n.d.). This compound. LabSolutions. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54753423, 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

-

MDPI (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

PubMed Central (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

-

ScienceDirect (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-industry.com [alfa-industry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. labsolu.ca [labsolu.ca]

- 8. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]

- 10. 1029716-44-6|1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 11. lab-chemicals.com [lab-chemicals.com]

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Introduction

This compound, identified by CAS Number 575452-22-1, is a key heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring a pyrazole core, a strategically placed iodine atom for further functionalization (e.g., cross-coupling reactions), and an acid-labile ethoxyethyl (EE) protecting group, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry.[3][4]

Understanding the physicochemical properties of this reagent is paramount for its effective use in research and development. This guide provides a detailed examination of the solubility and stability of this compound, offering field-proven insights and validated protocols to aid researchers, scientists, and drug development professionals in its handling, application, and storage.

PART 1: Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, purification, and analytical characterization. The molecular structure of this compound—comprising a polar pyrazole ring, a nonpolar iodo-substituent, and the moderately polar ethoxyethyl group—results in a nuanced solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility of this compound.[5] The presence of both polar (N-heterocycle, ether linkage) and nonpolar (iodo-group, ethyl and methyl groups) regions suggests miscibility in a range of common organic solvents. Its solubility in aqueous media is expected to be low due to the hydrophobic iodine atom and the overall carbon framework.

Observed Solubility and Recommended Solvents

While specific quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides strong indicators. The compound is frequently used in solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) and can be purified via distillation or recrystallization from mixtures like n-hexane and ethyl acetate, confirming its solubility in these systems.[3]

The following table summarizes the predicted and observed solubility behavior in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Non-Polar Aprotic | Hexane, Toluene | Moderate to Good | The non-polar components of the molecule, including the iodine and alkyl groups, facilitate interaction with these solvents. Solubility will increase with less polar solvents like toluene over hexane. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF) | Good to Very Good | These solvents effectively solvate both the polar pyrazole ring and the less polar regions of the molecule, making them excellent choices for reaction media.[6] |